4-Fluoroazepane hydrochloride
Overview
Description
4-Fluoroazepane hydrochloride is a chemical compound with the CAS Number: 1373502-66-9 . It has a molecular weight of 153.63 and its IUPAC name is this compound . It is a light brown solid and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H12FN.ClH/c7-6-2-1-4-8-5-3-6;/h6,8H,1-5H2;1H
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a light brown solid . It has a molecular weight of 153.63 and is stored at room temperature .Scientific Research Applications
Organofluorine Chemistry and Synthesis
The scientific research applications of 4-Fluoroazepane hydrochloride can be contextualized within the broader scope of organofluorine chemistry, which has evolved significantly since the early 1930s. Organofluorine compounds, including this compound, are known for their applications as refrigerants, foam expansion agents, aerosol propellants, and precision solvents. The synthesis of such compounds involves vital transformations like exchange (Swarts) fluorination, hydrodehalogenation, dehydrohalogenation, and additions (Kharasch or Prins), highlighting the compound's relevance in industrial manufacturing methods and organofluorine chemistry (Sicard & Baker, 2020).
Fluorinated Polymers and Materials
Fluorinated compounds, like this compound, contribute to the synthesis of fluoropolymers such as polytetrafluoroethylene (PTFE), which are integral in various industries. PTFE and its derivatives are known for their chemical inertness, hydrophobicity, excellent thermal stability, and low coefficient of friction. These properties make them suitable for a wide range of applications, including coatings, lubrication, pyrotechnics, and in industries like electronics, aerospace, and textiles. The synthesis of PTFE involves understanding the homopolymerization of tetrafluoroethylene and its relationship with the physicochemical properties of the material (Puts, Crouse, & Améduri, 2019).
Aqueous Fluoroalkylation
Fluorine-containing functionalities, such as those in this compound, are significant in the design of new pharmaceuticals, agrochemicals, and functional materials. The development of environment-friendly methods for incorporating fluorinated or fluoroalkylated groups into target molecules is of broad interest. Aqueous fluoroalkylation, including trifluoromethylation, difluoromethylation, and trifluoroethylation, represents a green chemistry approach. Water is used as a (co)solvent or reactant in these reactions, which are important for mild, environment-friendly, and efficient synthesis processes (Song et al., 2018).
Radiative Decay Engineering
The compound's fluorinated structure makes it potentially relevant in radiative decay engineering (RDE), a process that modifies the emission of fluorophores or chromophores by altering their radiative decay rates. This has applications in fluorescence spectroscopy, medical diagnostics, DNA sequencing, and genomics. RDE can increase the quantum yields of low quantum yield chromophores, decrease the lifetimes, and direct emission in specific directions. The interactions between the fluorophore dipole and free electrons in the metal, which are central to RDE, could be influenced by the fluorinated structure of compounds like this compound (Lakowicz, 2001).
Safety and Hazards
The safety information for 4-Fluoroazepane hydrochloride indicates that it has some hazards associated with it. It has been assigned the GHS07 pictogram . The hazard statements include H302, H315, and H319 , which correspond to harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively. The precautionary statements include measures to take in case of exposure and how to handle and store the compound safely .
Mechanism of Action
Target of Action
Similar compounds such as flurazepam, a benzodiazepine derivative, have been found to target gaba (a) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Based on the action of similar compounds, it can be inferred that it may bind to an allosteric site on gaba-a receptors, potentiating the action of gaba by opening the chloride channel within the receptor, causing chloride influx and hyperpolarization .
Biochemical Pathways
Similar compounds like flurazepam have been found to affect the gabaergic system, which is involved in a wide range of physiological functions, including mood regulation, sleep, and muscle relaxation .
Pharmacokinetics
Similar compounds like flurazepam are rapidly absorbed from the gastrointestinal tract and are primarily excreted in the urine . The impact of these properties on the bioavailability of 4-Fluoroazepane hydrochloride is currently unknown.
Result of Action
Based on the action of similar compounds, it can be inferred that it may cause hyperpolarization of neurons, leading to decreased neuronal excitability .
properties
IUPAC Name |
4-fluoroazepane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-6-2-1-4-8-5-3-6;/h6,8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZYNGRVUZJGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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